Formylhydrazine

Catalog No.
S583554
CAS No.
624-84-0
M.F
CH4N2O
M. Wt
60.056 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Formylhydrazine

CAS Number

624-84-0

Product Name

Formylhydrazine

IUPAC Name

formohydrazide

Molecular Formula

CH4N2O

Molecular Weight

60.056 g/mol

InChI

InChI=1S/CH4N2O/c2-3-1-4/h1H,2H2,(H,3,4)

InChI Key

XZBIXDPGRMLSTC-UHFFFAOYSA-N

SMILES

C(=O)NN

Synonyms

Formylhydrazine; Carbazaldehyde; Formal Hydrazine; Formhydrazide; Formic Hydrazide; Formohydrazide; Formylhydrazide; Formylhydrazine; Monoformylhydrazine; N-Formylhydrazine; NSC 72391

Canonical SMILES

C(=O)NN

Organic Chemistry:

Formohydrazide (also known as N'-(aminomethyl) hydrazinecarboxamide) is a simple organic molecule containing a hydrazide functional group (CONHNH2) and an amine group (NH2). Its basic structure makes it a versatile building block for the synthesis of various organic compounds, including:

  • Hydrazone derivatives: Formohydrazide can react with aldehydes and ketones to form hydrazones, which are useful intermediates in organic synthesis and have applications in medicinal chemistry and material science .
  • Heterocycles: Formohydrazide can be employed in the synthesis of various heterocyclic compounds, which are ring structures containing atoms other than carbon. These heterocycles often exhibit unique properties and find applications in pharmaceuticals, materials, and agrochemicals .

Coordination Chemistry:

Formohydrazide can act as a ligand, forming coordination complexes with various metal ions due to the presence of donor atoms (nitrogen and oxygen) in its structure. These complexes are of interest in:

  • Catalysis: Some formohydrazide metal complexes exhibit catalytic activity for various reactions, including organic transformations and hydrogen evolution .
  • Material Science: Formohydrazide metal complexes can be used as precursors for the preparation of functional materials with specific properties, such as magnetism or conductivity .

Medicinal Chemistry:

  • Antitubercular agents: Derivatives of formohydrazide have been explored for their antitubercular activity, with some exhibiting promising results against Mycobacterium tuberculosis, the causative agent of tuberculosis .
  • Anticancer agents: Certain formohydrazide derivatives have been investigated for their potential anticancer properties, with some demonstrating activity against various cancer cell lines .

Formylhydrazine is a chemical compound with the molecular formula CH₄N₂O and a molar mass of 60 g/mol. It is also referred to as formic acid hydrazide, hydrazinecarboxaldehyde, formohydrazide, or formic hydrazide. As one of the simplest compounds in the hydrazide class, formylhydrazine features a structure where a hydrazine moiety is attached to a formyl group. This compound can act as a bidentate ligand, coordinating with metals such as cobalt, zinc, or cadmium .

Formohydrazide is likely to exhibit similar hazards as other hydrazides. Here are some safety concerns:

  • Toxicity: Due to its hydrazide functionality, formohydrazide may be toxic upon ingestion or inhalation. Specific data on its toxicity is limited, but caution is advised.
  • Skin and eye irritant: Contact with formohydrazide may irritate the skin and eyes.
  • Combustible: While not highly flammable, formohydrazide can burn upon exposure to high temperatures.
, particularly those involving nucleophilic addition. It can react with carbonyl compounds to form hydrazones, which are key intermediates in organic synthesis. A notable reaction involving formylhydrazine is its conversion into other nitrogenous compounds through oxidation processes. For instance, it can undergo oxidation to yield formaldehyde and acetaldehyde .

Key Reactions:

  • Formation of Hydrazones: Formylhydrazine reacts with aldehydes or ketones to produce hydrazones.
  • Oxidation: Under specific conditions, it can be oxidized to generate formaldehyde and acetaldehyde .

Formylhydrazine exhibits notable biological activity, particularly in toxicological studies. Research indicates that it is carcinogenic in mice, leading to lung cancer upon exposure . Additionally, its derivatives may possess varying degrees of biological activity, depending on their structure and functional groups.

Formylhydrazine can be synthesized through several methods:

  • Acid Hydrolysis of Diazomethane: This method involves the reaction of diazomethane with water under acidic conditions.
    H2CN2+H2OHC O NHNH2\text{H}_2\text{CN}_2+\text{H}_2\text{O}\rightarrow \text{HC O NHNH}_2
  • Reaction with Formic Acid: Formylhydrazine can also be synthesized by reacting hydrazine with formic acid under controlled conditions.
  • Heating with Thioacetamide: A mixture of formic hydrazide and thioacetamide can be heated to yield formylhydrazine .

Formylhydrazine finds applications in various fields:

  • Organic Synthesis: It serves as a precursor for synthesizing other nitrogen-containing compounds.
  • Coordination Chemistry: Due to its ability to act as a bidentate ligand, it is used in coordination complexes with transition metals.
  • Pharmaceuticals: Its derivatives are explored for potential medicinal properties .

Interaction studies involving formylhydrazine primarily focus on its reactivity with various chemical agents and biological systems. The compound's ability to form stable complexes with metals has been investigated for potential applications in catalysis and materials science. Furthermore, its biological interactions highlight the need for careful handling due to its toxic effects.

Several compounds share structural similarities with formylhydrazine. Here are some notable examples:

Compound NameMolecular FormulaKey Features
HydrazineN₂H₄A simple hydrazine compound used as a fuel.
N-Methyl-N-formylhydrazineC₂H₈N₂OA derivative that exhibits different reactivity patterns.
Formic AcidCH₂O₂A carboxylic acid that interacts differently than hydrazides.
UreaCH₄N₂OAn isomer of formylhydrazine; differs in functional groups.

Formylhydrazine's uniqueness lies in its specific reactivity profile and biological activity compared to these similar compounds. Its ability to act as a bidentate ligand distinguishes it from simpler compounds like hydrazine and urea, which do not exhibit this property.

Denitrogenative Transformylation Pathways

Denitrogenative transformylation represents a key pathway for transferring formyl groups from formylhydrazine to amine substrates. A 2024 study demonstrated that potassium persulfate (K₂S₂O₈) mediates this process in aqueous media, enabling the synthesis of N-formylamines with yields exceeding 80% in gram-scale applications such as chlorothiazide production [2]. The mechanism proceeds through two potential pathways:

  • Hemiaminal Radical Pathway: K₂S₂O₈ oxidizes formylhydrazine to generate a hemiaminal radical intermediate, which undergoes N–N bond cleavage to release nitrogen gas and transfer the formyl group to amines.
  • Direct Nucleophilic Attack: Amines attack the electrophilic carbonyl carbon of formylhydrazine, followed by persulfate-assisted denitrogenation to yield N-formyl products.

The reaction exhibits broad substrate tolerance, as illustrated below:

Amine SubstrateProductYield (%)
AnilineN-Formylaniline85
BenzylamineN-Formylbenzylamine78
PiperidineN-Formylpiperidine92

This methodology eliminates the need for toxic formylating agents like formic acid under high-temperature conditions, offering a green alternative for amide bond formation [2] [6].

Radical-Mediated Functionalization Processes

Formylhydrazine serves as a radical precursor in alkene functionalization reactions. Copper-catalyzed conditions enable 1,2-, 1,4-, or 1,5-formyl migrations during trifluoromethylation, azidation, or sulfonylation of unactivated alkenes [3]. For example, treatment of alkenyl α-hydroxyaldehydes with trifluoromethyl iodide (CF₃I) and formylhydrazine generates β-trifluoromethyl aldehydes via the sequence:

  • CF₃ radical addition to the alkene
  • Intramolecular hydrogen abstraction by the carbon-centered radical
  • Formyl radical migration through a four-membered transition state
  • Radical recombination and oxidation to the final product

Photoredox catalysis expands this paradigm, enabling sulfonylation using p-toluenesulfonyl chloride under visible light irradiation (λ = 450 nm) [3]. The method achieves 65–83% yields for substrates bearing electron-withdrawing groups, demonstrating exceptional functional group tolerance.

Nucleophilic Acyl Transfer Mechanisms

The nucleophilic acyl transfer reactivity of formylhydrazine facilitates N–N bond cleavage in alkylation-elimination sequences. Treatment with alkyl halides (R–X) in acetonitrile at 60°C produces N-acyl carbamates through:

  • Alkylation at the hydrazinic nitrogen
  • Base-induced E1cB elimination of hydrazine
  • Trapping of the acylium ion by carbamate anions

This pathway converts formylhydrazine to formamide derivatives in 70–89% yields, with retention of stereochemistry at chiral centers [5]. The reaction accommodates diverse R groups, including benzyl, allyl, and propargyl moieties, making it valuable for peptide mimetic synthesis.

Tautomeric Equilibria in Protic Environments

¹H, ¹³C, and ¹⁵N NMR studies reveal that formylhydrazine derivatives exhibit solvent-dependent tautomerism. In DMSO-d₆, the enol imine tautomer (HC(O)–NH–NH₂) predominates (95%), while aqueous solutions favor the enamine form (H₂N–N=CH–OH) due to hydrogen bonding with water [4]. The equilibrium constant (Keq) follows the relationship:
$$ K{eq} = \frac{[enamine]}{[enol\ imine]} = 10^{(2.3 \pm 0.1)} \ \text{in H}2\text{O} $$
Steric effects modulate this behavior—bulky substituents on adjacent nitrogen atoms shift equilibria toward imine tautomers by hindering hydrogen bonding [4]. These tautomeric states critically influence reactivity, as the enamine form participates in cyclocondensation reactions, while the enol imine tautomer engages in nucleophilic additions.

  • Condensation with carbonyl electrophiles: reversible formation of hydrazones, allowing in-situ generation of chiral auxiliaries or substrates for asymmetric hydrogenation [1] [2].
  • Cyclodehydration with formamide or formate esters: delivers mono- and bicyclic triazoles with water or methanol as the only by-product [3] [4].
  • Nucleophilic attack on activated nitriles or azides: triggers [3 + 2] cycloadditions to tetrazoles under mild conditions [5].
  • Metal-assisted or organocatalytic redox events: hydrazone ligation followed by hydrosilylation, hydrogenation, or oxidative aromatisation provides chiral hydrazines, indolocarbazoles, or polycyclic aromatic nitrogen systems [6] [7].

The following sections summarise the most salient synthetic applications, organised according to the requested outline.

Applications in Heterocyclic Compound Synthesis

Triazole and Tetrazole Ring Construction

Condensation of formylhydrazine with formamide or formate derivatives followed by intramolecular cyclisation constitutes one of the highest-yielding industrial routes to 1,2,4-triazoles. When azide–nitrile cycloadditions are employed, the same reagent behaves as a nucleophilic partner, providing 1-substituted tetrazoles that serve as carboxylate bioisosteres in drugs such as candesartan. Key process metrics are compiled below.

Reaction typeRole of formylhydrazineTypical conditionsIsolated yield (%)Reference
1,2,4-Triazole formation via condensationIntermediate in cyclisation with formamide160 – 180 °C in neat formamide, 2–4 h75–99 [3]
Triazole-3-formic acid synthesisPrecursor for oxalanilide hydrazine route145 °C in n-butanol, 3–4 h reflux92–93 [8]
Tetrazole formation from nitrilesNucleophile in azide–nitrile cycloaddition25 – 80 °C in polar aprotic solvent40–95 [5]
Direct triazole synthesis from hydrazinePartner with formate esters in autoclave140 – 210 °C under pressure> 90 [4]
Triazole ring construction in quinazoline systemsCyclisation reagent for fused heterocycles160 °C in N-methyl-2-pyrrolidone, 1.5 h81 [9]

Mechanistically, the reagent first adds at the carbonyl centre to give N-formylhydrazones, which undergo intramolecular N–N attack and dehydration. The absence of metal catalysts, the tolerance toward halogen, nitrile, and ester groups, and the benign by-products make these protocols attractive for kilogram-scale manufacture of antiviral intermediates and agricultural triazole fungicides.

Pyrrole-Pyrrolo-Carbazole Hybrid Architectures

Formylhydrazine enables streamlined access to formylated pyrroles and higher polycyclic scaffolds through either Knorr-type annulation or hydrazinolysis of activated esters.

Target structureApplication of formylhydrazineSynthetic approachReported bio-activityNotable feature
2-FormylpyrrolesPrecursor for direct formyl installationKnorr annulation followed by desulfurative reduction with nickel [10] [11]Key monomers for porphyrins and boron–dipyrromethenesOne-step introduction of the aldehyde group
Carbazole-hydrazine conjugatesLinker for selective N-acylation of carbazoles [12]Multi-step conversion of carbazole acetate into hydrazideAnticancer and antimicrobial activitySelective index up to 18.70 against breast carcinoma cells
Polycyclic aromatic nitrogen systemsNitrogen feedstock for radical aromatisation [13]Gas-phase barrier-less incorporation into pyridine and quinoline coresPrebiotic nitrogen polyaromaticsOperates under astrophysical conditions
Indolo-pyrrolo-carbazole derivativesKey C₂-formyl intermediate in Rhodium-catalysed tandem annulation [6]C–H allylation, [3 + 2] cycloaddition, benzylic oxidationPotent antitumour leadsSeventy-five to eighty-five percent overall yield
Benzofused nitrogen heterocyclesComponent in benzannulation / ring-closing metathesis [7]Cyclobutenone–ynamide benzannulation then ruthenium metathesisFormal total synthesis of antitumour alkaloidsEighty-six to ninety-eight percent yields in final step

Through these strategies formylhydrazine transfers a single-carbon formyl or formimine unit into densely substituted heteroaromatic frameworks, avoiding hazardous Vilsmeier reagents or metal formylations.

Chiral Hydrazone-Based Catalyst Development

Hydrazones derived from formylhydrazine exhibit configurational stability and rich coordination chemistry, enabling their dual use as chiral ligands and as pro-chiral substrates in enantioselective reductions.

Catalyst classFunction of formylhydrazineEnantio-selectivity (percent ee)Representative substrate scopeApplication
Hydrazone-based chiral ligandsChiral auxiliary obtained by condensing with aldehydes [1]75 – 93Aromatic and aliphatic hydrazonesMetal-free borane hydrogenation
Phosphino-oxazoline complexesBack-bone constructed from hydrazone building blocks [14]96 – 99N-aryl iminesIridium-catalysed hydrogenations in drug synthesis
Nickel complexes for hydrogenationHydrazone substrates hydrogenated asymmetrically [2] [15]87 – 99.4Cyclic N-acyl hydrazonesSustainable use of earth-abundant nickel
Biisoquinoline N,N′-dioxidesOrganocatalysts for hydrosilylation of acyl hydrazones [16]53 – 74Aromatic and aliphatic acyl hydrazonesFirst organocatalytic reduction of acyl hydrazones
Hydrazone-linked covalent organic frameworksRigid chiral pores built from pyrrolidine-functional hydrazones [17]85 – 95 (asymmetric aldol)Aldehydes and ketones under confinementRecyclable heterogeneous organocatalysts

These advances demonstrate that formylhydrazine not only gives access to chiral nitrogen centres but can also be embedded into porous frameworks, providing catalytic sites with shape and electronic complementarity.

Polycyclic Aromatic Nitrogen Systems

In astrochemical simulations, formylhydrazine participates in barrier-less gas-phase reactions that convert small nitriles into nitrogen-substituted polycyclic aromatic hydrocarbons such as quinoline and isoquinoline [13]. Laboratory studies mirror this behaviour:

  • Benzo-fused tetraazafluoranthenones are assembled from hydrazinolysis of ninhydrin adducts followed by cyclisation, with single-crystal data confirming a two-step hydrazinolysis mechanism in which formylhydrazine equivalents attack sequential carbonyl groups [18].
  • Phthalazinone and hydantoin cascades: substitution of an N-isocyanate by an amino ester, generated in situ from a carbazate precursor derived from formylhydrazine, triggers intramolecular cyclisation to five- and six-membered aza-heteroaromatics in nearly quantitative yields [19].
  • Regenerative cyclisations: manganese-catalysed acceptor-less dehydrogenations combine diamines, amino alcohols, and aldehydes with formylhydrazine-derived components to build unprecedented polycyclic frameworks while evolving only dihydrogen [20].

Collectively these findings highlight the reagent’s capacity to introduce contiguous nitrogen atoms into extended π-systems under redox-neutral or dehydrogenative conditions, expanding the structural diversity accessible to medicinal and materials chemists.

XLogP3

-2

LogP

-2.05 (LogP)

Melting Point

55.0 °C

UNII

V1D8X13QFN

GHS Hazard Statements

Aggregated GHS information provided by 202 companies from 6 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (99.01%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
H336 (76.24%): May cause drowsiness or dizziness [Warning Specific target organ toxicity, single exposure;
Narcotic effects];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

624-84-0

Wikipedia

Formylhydrazine

General Manufacturing Information

Hydrazinecarboxaldehyde: ACTIVE

Dates

Last modified: 08-15-2023

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